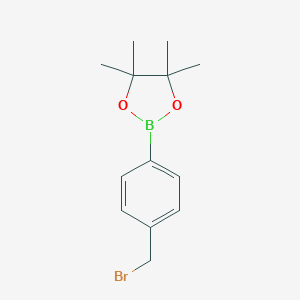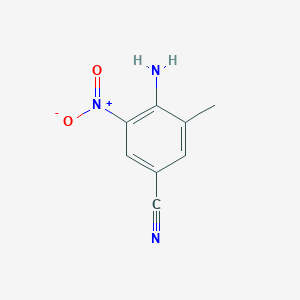
4-Nitro-2-Thiophencarbonsäure
Übersicht
Beschreibung
4-nitrothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H3NO4S and a molecular weight of 173.15 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a nitro group at the 4-position and a carboxylic acid group at the 2-position of the thiophene ring
Wissenschaftliche Forschungsanwendungen
4-nitrothiophene-2-carboxylic acid is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds and other heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the preparation of highly potent and selective hetaryl ureas.
Wirkmechanismus
Target of Action
It is known to be an intermediate in the synthesis of pharmaceutical compounds .
Mode of Action
The mode of action of 4-Nitro-2-thiophenecarboxylic acid involves its interaction with reduced iron. The corresponding 4-acetylamino-2-thiophenecarboxylic acids or their esters are produced by the action of reduced iron on solutions of 4-nitro-2-thiophenecarboxylic acid, its derivatives, or their esters in a mixture of acetic acid and acetic anhydride .
Biochemical Pathways
It is utilized in the preparation of highly potent and selective hetaryl ureas as integrin αvβ3-receptor antagonists .
Pharmacokinetics
It is known that the compound has a molecular weight of 17315 , which may influence its bioavailability.
Action Environment
It is known that the compound should be stored at 2-8°c and protected from light .
Biochemische Analyse
Biochemical Properties
It is known that it is used in the preparation of highly potent and selective hetaryl ureas as integrin αVβ3-Receptor antagonists .
Cellular Effects
Given its role as an intermediate in the synthesis of pharmaceutical compounds , it may influence various cellular processes depending on the specific compounds it is used to synthesize.
Molecular Mechanism
It is known to be utilized in the preparation of hetaryl ureas as integrin αVβ3-Receptor antagonists , suggesting it may interact with biomolecules in this context.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-nitrothiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of 2-thiophenecarboxylic acid using a mixture of concentrated sulfuric acid and nitric acid . The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.
Industrial Production Methods: Industrial production of 4-nitro-2-thiophenecarboxylic acid often involves the same nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions: 4-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Iron powder in acetic acid is often used for the reduction of the nitro group.
Substitution: Esterification reactions typically involve alcohols and acid catalysts.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 4-Amino-2-thiophenecarboxylic acid.
Substitution: Esters of 4-nitro-2-thiophenecarboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-carboxylic acid: Lacks the nitro group and has different reactivity and applications.
5-Nitro-2-thiophenecarboxylic acid: Similar structure but with the nitro group at the 5-position, leading to different chemical properties and reactivity.
Uniqueness: 4-nitrothiophene-2-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceutical compounds and in biochemical research .
Eigenschaften
IUPAC Name |
4-nitrothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHKHACZQDMGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296383 | |
| Record name | 4-nitro-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13138-70-0 | |
| Record name | 13138-70-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nitro-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-Nitro-2-thiophenecarboxylic acid be converted into other useful compounds?
A1: Yes, 4-Nitro-2-thiophenecarboxylic acid and its esters can undergo reductive acetylation. [] This reaction transforms the nitro group (-NO2) into an acetylamino group (-NHCOCH3), leading to the formation of 4-acetylamino-2-thiophenecarboxylic acid derivatives.
Q2: Are there alternative methods to transform 4-Nitro-2-thiophenecarboxylic acid?
A2: Yes, treating 4-Nitro-2-thiophenecarboxylic acid with alkali metals in liquid ammonia results in a reductive cleavage. [] This reaction not only reduces the nitro group but also cleaves the thiophene ring, leading to the formation of 5-mercapto-4-ketoalkanoic acids. This method offers an alternative synthetic pathway compared to the reductive acetylation mentioned previously.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















